4'-Methyl-4-biphenylboronic acid
CAS No.: 393870-04-7
Cat. No.: VC2476697
Molecular Formula: C13H13BO2
Molecular Weight: 212.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 393870-04-7 |
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Molecular Formula | C13H13BO2 |
Molecular Weight | 212.05 g/mol |
IUPAC Name | [4-(4-methylphenyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3 |
Standard InChI Key | UVCRLTMCDUXFSL-UHFFFAOYSA-N |
SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O |
Introduction
4'-Methyl-4-biphenylboronic acid (CAS 393870-04-7) is an organoboron compound with a biphenyl backbone featuring a methyl substituent at the 4'-position and a boronic acid group at the 4-position. Widely utilized in organic synthesis, it serves as a critical reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of complex biaryl structures. Below is a detailed analysis of its properties, synthesis, applications, and research findings.
Synthesis and Industrial Production
The compound is synthesized via palladium-catalyzed coupling reactions. A common route involves:
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Borylation of 4-bromo-4'-methylbiphenyl:
Reaction conditions: Mild temperatures (60–80°C), polar aprotic solvents (DMF, THF), and inert atmospheres .
Industrial optimizations:
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Continuous flow reactors: Improve yield and reduce solvent usage.
Chemical Reactivity
The boronic acid group enables diverse transformations:
Notable example:
In a study by ACS Publications, 4'-methyl-4-biphenylboronic acid coupled with 4-iodotoluene under Pd catalysis to yield a biaryl product (77% yield) .
Organic Synthesis
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Cross-coupling: Forms carbon-carbon bonds in biaryl structures, essential for synthesizing APIs and agrochemicals .
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Polymer chemistry: Used to create conjugated polymers with tailored electronic properties .
Pharmaceutical Development
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Boron-containing drugs: Derivatives exhibit enzyme inhibition (e.g., proteases, kinases) and antimicrobial activity .
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Case study: A boronic acid derivative synthesized via Suzuki coupling showed 8-fold improved biofilm disruption in FimH inhibitors.
Material Science
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Nanomaterials: Integrated into graphene or quantum dot hybrids for optoelectronic devices .
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Polymer design: Enhances solubility and processability of aromatic polymers .
Environmental Remediation
Biological Activity
While direct biological data is limited, its derivatives demonstrate:
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Antimicrobial properties: Disruption of bacterial cell walls or nucleic acid synthesis.
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Antiviral potential: Analogous boronic acids inhibit viral enzymes (e.g., HIV protease).
Comparison with Related Compounds
Table 1: Physical Properties
Property | Value |
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Melting Point | Not reported |
Solubility | Moderate in THF, DMF |
Stability | Sensitive to moisture/air |
Table 2: Key Reactions and Yields
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